Further investigations into the structure-activity relationships of 1-Azabicyclo[2.2.1]heptan-3-one derivatives are crucial for optimizing their potency, selectivity, and pharmacological properties []. Understanding how specific structural modifications influence their interaction with muscarinic receptors will be essential for designing more effective therapeutic agents.
1-Azabicyclo[2.2.1]heptan-3-one, commonly referred to as quinuclidinone, is a bicyclic organic compound characterized by its unique nitrogen-containing framework. This compound has gained attention in various fields due to its significant chemical properties and potential applications in pharmaceuticals and agrochemicals. The rigid bicyclic structure contributes to its distinctive reactivity and biological activity, making it a valuable compound in synthetic chemistry and medicinal research.
The compound is identified by the Chemical Abstracts Service (CAS) number 21472-89-9 and is cataloged in various chemical databases, including PubChem, where it is noted for its applications in organic synthesis and as a precursor for pharmaceuticals.
1-Azabicyclo[2.2.1]heptan-3-one belongs to the class of bicyclic compounds, specifically those containing nitrogen atoms in their ring structures. It is classified under the category of azabicyclic compounds, which are known for their involvement in numerous chemical reactions and biological processes.
The synthesis of 1-azabicyclo[2.2.1]heptan-3-one can be achieved through several methods, with the following being prominent:
The synthetic routes often require specific reaction conditions such as temperature control and careful selection of solvents to optimize yield and purity. The palladium catalyst plays a crucial role in facilitating the reaction while minimizing side products.
The molecular formula of 1-azabicyclo[2.2.1]heptan-3-one is C6H9NO, featuring a bicyclic structure that includes one nitrogen atom integrated into the ring system. The canonical SMILES representation is C1CN2CC1C(=O)C2, indicating the arrangement of carbon, nitrogen, and oxygen atoms within the molecule.
1-Azabicyclo[2.2.1]heptan-3-one participates in various chemical reactions:
These reactions are often conducted under controlled conditions to ensure selectivity and yield of desired products. The choice of reagents significantly influences the outcome of these transformations.
The mechanism by which 1-azabicyclo[2.2.1]heptan-3-one exerts its effects, particularly in biological contexts, involves interaction with various enzymes and receptors. Its structure allows it to fit into active sites of enzymes or receptors, potentially inhibiting or activating biological pathways.
The compound's nitrogen atom plays a critical role in forming hydrogen bonds with biological macromolecules, facilitating its interaction with target sites within cells.
Research indicates that derivatives of this compound may act as enzyme inhibitors or modulators, highlighting its potential therapeutic applications .
Relevant data regarding these properties can be found in chemical safety data sheets and material safety data sheets provided by suppliers like BenchChem.
1-Azabicyclo[2.2.1]heptan-3-one has diverse applications across several scientific fields:
1-Azabicyclo[2.2.1]heptan-3-one emerged as a specialized heterocyclic building block in the late 20th century, gaining recognition for its constrained bicyclic architecture in synthetic organic chemistry. Early applications focused on its utility as a precursor to stereochemically defined amine pharmacophores, particularly due to the endo/exo isomerism inherent in its [2.2.1] bicyclic framework. The compound's synthesis was driven by the demand for structurally rigid templates in alkaloid synthesis and neurotransmitter analogue development. Patent literature from the 1990s reveals parallel investigations into related azabicyclic systems (e.g., 7-azabicyclo[2.2.1]heptane derivatives) for analgesic applications, establishing foundational interest in this class of strained nitrogen heterocycles [2] . Its commercial availability as a heterocyclic building block (CAS 21472-89-9) further accelerated its adoption in drug discovery pipelines, enabling access to functionally diverse derivatives through carbonyl-directed transformations such as reductive amination, nucleophilic addition, and ring-expansion reactions [1].
Table 1: Key Synthetic Methods for 1-Azabicyclo[2.2.1]heptan-3-one Derivatives
Method | Key Reagents/Conditions | Target Derivatives | Primary Application |
---|---|---|---|
Intramolecular Cyclization | NaOCl, AgNO₃, reflux | 8-Methoxy-2-methyl derivatives | Core scaffold construction |
Epoxide Ring Opening | NH₃, trifluoroacetamide | 5-Functionalized lactams | Alkaloid precursors |
Carbonyl Reduction | LiAlH₄ | Amine pharmacophores | Bioactive molecule synthesis |
Pd-Catalyzed Cyclization | Tsuji-Trost reaction | Hydrazine-fused systems | Nucleoside analogues |
The molecular architecture of 1-azabicyclo[2.2.1]heptan-3-one confers distinctive advantages in medicinal chemistry:
The pharmacological relevance of 1-azabicyclo[2.2.1]heptan-3-one is further illuminated through comparison with prominent azabicyclic pharmacophores:
Table 2: Structural and Pharmacological Comparison of Key Azabicyclic Scaffolds
Scaffold | Ring Size | Nitrogen Position | Key Pharmacological Role | Synthetic Accessibility |
---|---|---|---|---|
1-Azabicyclo[2.2.1]heptan-3-one | [2.2.1] | Position 1 | Lactam precursor to constrained amines | High (commercial) |
7-Azabicyclo[2.2.1]heptane | [2.2.1] | Bridgehead (7) | Cholinergic receptor ligand | Moderate |
Quinuclidine (1-Azabicyclo[2.2.2]octane) | [2.2.2] | Position 1 | Muscarinic agonists, catalysts | High |
2-Azabicyclo[3.2.1]octane | [3.2.1] | Position 2 | Cytisine-like alkaloids, κ-opioid agonists | Low |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1